molecular formula C19H27N5O4S B14980556 4-[4-(3,4-Dimethoxybenzenesulfonyl)piperazin-1-YL]-N-ethyl-6-methylpyrimidin-2-amine

4-[4-(3,4-Dimethoxybenzenesulfonyl)piperazin-1-YL]-N-ethyl-6-methylpyrimidin-2-amine

Cat. No.: B14980556
M. Wt: 421.5 g/mol
InChI Key: XJODNHKQZYNYKR-UHFFFAOYSA-N
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Description

4-[4-(3,4-Dimethoxybenzenesulfonyl)piperazin-1-YL]-N-ethyl-6-methylpyrimidin-2-amine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a benzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3,4-Dimethoxybenzenesulfonyl)piperazin-1-YL]-N-ethyl-6-methylpyrimidin-2-amine typically involves multiple steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a compound containing an active hydrogen atom.

    Sulfonylation: The piperazine intermediate is then reacted with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonylated piperazine.

    Pyrimidine Ring Formation: The sulfonylated piperazine is then reacted with ethylamine and 6-methylpyrimidine-2-amine under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the benzene ring.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Products include the corresponding quinone derivatives.

    Reduction: Products include the corresponding sulfide derivatives.

    Substitution: Products vary depending on the nucleophile used but can include various substituted piperazine and pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-[4-(3,4-Dimethoxybenzenesulfonyl)piperazin-1-YL]-N-ethyl-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-([4-(3,4-Dimethoxyphenyl)piperazin-1-yl]carbonyl)benzoic acid
  • 1,4-Bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane

Uniqueness

4-[4-(3,4-Dimethoxybenzenesulfonyl)piperazin-1-YL]-N-ethyl-6-methylpyrimidin-2-amine is unique due to its combination of a piperazine ring, a pyrimidine ring, and a benzenesulfonyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C19H27N5O4S

Molecular Weight

421.5 g/mol

IUPAC Name

4-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine

InChI

InChI=1S/C19H27N5O4S/c1-5-20-19-21-14(2)12-18(22-19)23-8-10-24(11-9-23)29(25,26)15-6-7-16(27-3)17(13-15)28-4/h6-7,12-13H,5,8-11H2,1-4H3,(H,20,21,22)

InChI Key

XJODNHKQZYNYKR-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)C

Origin of Product

United States

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